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Compound of Interest

Compound Name: (R)-2-Amino-1,1,2-triphenylethanol

Cat. No.: B152254

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-1,1,2-triphenylethanol is a chiral amino alcohol with two stereogenic centers, giving
rise to two pairs of enantiomers: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R). However, due to the
substitution pattern, the focus is typically on the enantiomers resulting from the chirality at the
carbon bearing the amino group, designated as (R)- and (S)-2-amino-1,1,2-triphenylethanol.
These isomers are valuable chiral auxiliaries and building blocks in asymmetric synthesis. This
technical guide provides a comprehensive overview of their stereochemistry, including their
synthesis, resolution, and physicochemical properties.

Physicochemical Properties of 2-Amino-1,1,2-
triphenylethanol Enantiomers

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 2-
amino-1,1,2-triphenylethanol results in identical physical properties such as melting point and
solubility in achiral solvents, but different interactions with plane-polarized light (optical activity).
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(R)-(+)-2-amino-1,1,2- (S)-(-)-2-amino-1,1,2-
Property . .

triphenylethanol triphenylethanol
CAS Number 79868-79-4 129704-13-8
Molecular Formula C20H19NO C20H19NO
Molecular Weight 289.37 g/mol 289.37 g/mol
Melting Point 130-131 °C[1][2] 128-132 °C[3]

o , . : [0]?°/D = -236° (c=1,
Specific Rotation Not available in search results
chloroform)

White to pale yellow crystal or White to pale yellow crystal or

Appearance

powder powder

Synthesis and Resolution

The synthesis of enantiomerically pure 2-amino-1,1,2-triphenylethanol typically involves the
preparation of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Amino-1,1,2-triphenylethanol

A common synthetic route to chiral 3-amino alcohols is through the Ritter reaction. In the case
of 2-amino-1,1,2-triphenylethanol, the synthesis can be envisioned to start from triphenylglycol.
The diol is converted to a cyclic sulfite, which then undergoes a Ritter reaction with a nitrile in
the presence of a strong acid to form an oxazoline intermediate. Subsequent hydrolysis of the
oxazoline yields the racemic amino alcohol.

Caption: Synthetic workflow for racemic 2-amino-1,1,2-triphenylethanol.

Chiral Resolution of Racemic 2-Amino-1,1,2-
triphenylethanol

The separation of the racemic mixture into its constituent enantiomers can be achieved by
diastereomeric salt formation using a chiral resolving agent, such as tartaric acid. The
procedure exploits the different solubilities of the resulting diastereomeric salts.
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Experimental Protocol: Diastereomeric Resolution

e Salt Formation: Dissolve the racemic 2-amino-1,1,2-triphenylethanol and an equimolar
amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g.,
methanol or ethanol) with heating to ensure complete dissolution.

o Crystallization: Allow the solution to cool slowly to room temperature, followed by further
cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

« Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold
solvent.

 Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium
hydroxide solution) to neutralize the resolving agent and liberate the free amino alcohol
enantiomer.

o Extraction: Extract the enantiomerically enriched amino alcohol into an organic solvent (e.g.,
dichloromethane or diethyl ether).

« Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate),
filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 2-
amino-1,1,2-triphenylethanol.

o Recovery of the Second Enantiomer: The mother liquor from the crystallization step, which is
enriched in the more soluble diastereomeric salt, can be similarly treated to recover the other
enantiomer.

Caption: Workflow for the chiral resolution of 2-amino-1,1,2-triphenylethanol.

Spectroscopic Characterization

While specific NMR data for the individual enantiomers of 2-amino-1,1,2-triphenylethanol are
not readily available in the searched literature, the expected proton (*H) and carbon (33C) NMR
spectra would be identical for both the (R) and (S) isomers in an achiral solvent. The use of a
chiral shift reagent would be necessary to distinguish them by NMR spectroscopy.

Biological Activity and Applications
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The biological activities of the individual enantiomers of 2-amino-1,1,2-triphenylethanol have
not been extensively reported in the available literature. However, related phenylethanolamine
derivatives are known to possess a range of pharmacological activities, including potential anti-
inflammatory effects and interactions with neurotransmitter systems.

Given their chiral nature, the primary application of (R)- and (S)-2-amino-1,1,2-triphenylethanol
is in the field of asymmetric synthesis, where they serve as valuable chiral auxiliaries. A chiral
auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to
direct a stereoselective transformation.

Enantiomerically Enriched Product
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Caption: The role of 2-amino-1,1,2-triphenylethanol as a chiral auxiliary.

Conclusion

The (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol are important chiral molecules
with applications in stereoselective synthesis. While detailed experimental protocols and a
complete set of physicochemical data, particularly the specific rotation of the (R)-enantiomer
and NMR spectra for both isomers, require further investigation, this guide provides a
foundational understanding of their stereochemistry. The lack of specific biological activity data
for these compounds presents an opportunity for future research, especially given the
pharmacological relevance of the broader class of phenylethanolamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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